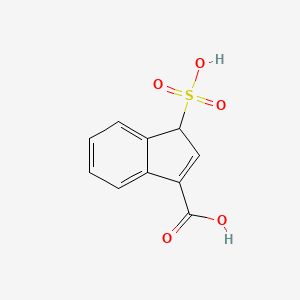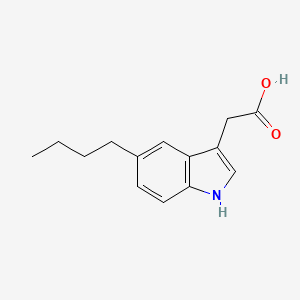
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound with a molecular formula of C26-H24-N5-O5-S.Na and a molecular weight of 541.60 . This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Preparation Methods
The synthesis of 6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Scientific Research Applications
6-Amino-3-((2-butoxy-4-(phenylazo)phenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can participate in further chemical reactions. The molecular pathways involved often depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other azo dyes and pigments, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Properties
CAS No. |
127750-16-7 |
|---|---|
Molecular Formula |
C26H24N5NaO5S |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
sodium;6-amino-3-[(2-butoxy-4-phenyldiazenylphenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C26H25N5O5S.Na/c1-2-3-13-36-23-16-20(29-28-19-7-5-4-6-8-19)11-12-22(23)30-31-25-24(37(33,34)35)14-17-9-10-18(27)15-21(17)26(25)32;/h4-12,14-16,32H,2-3,13,27H2,1H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
KAFKGTYHTQZFIW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)
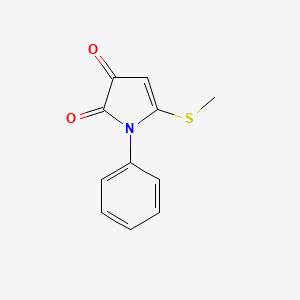

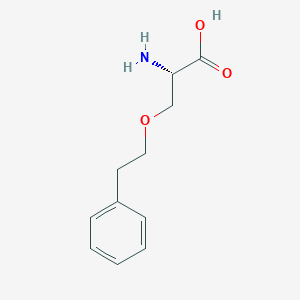


![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
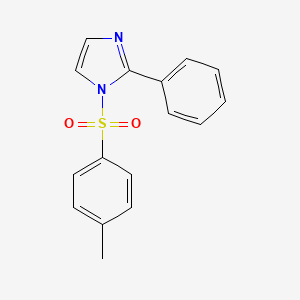


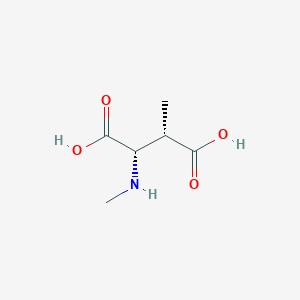
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
